(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid
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Overview
Description
(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid typically involves the bromination of 5-hydroxyphenylacrylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-hydroxyphenyl)acrylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(2-bromo-5-oxophenyl)acrylic acid or 3-(2-bromo-5-carboxyphenyl)acrylic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)acrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-hydroxyphenyl)acrylic acid
- 3-(2-Bromo-6-hydroxyphenyl)acrylic acid
- 3-(2-Chloro-5-hydroxyphenyl)acrylic acid
Uniqueness
(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ |
InChI Key |
SLVPPXUZQQPQJU-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)Br |
Origin of Product |
United States |
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